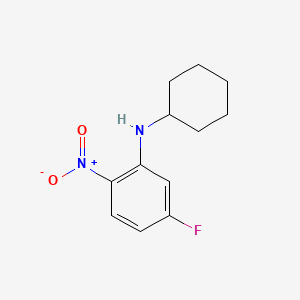
N-cyclohexyl-5-fluoro-2-nitroaniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Dye and Pharmaceutical Intermediate
4-Fluoro-3-nitroaniline and its derivatives have gained importance as novel dye intermediates in the U.S.A., with potential extensions to pharmaceuticals, insecticides, and more dyes. The preparation of various N-substituted derivatives of this compound underscores its utility in synthetic chemistry and industrial applications (Bil, 2007).
Anti-inflammatory Agent Synthesis
Research into N-phenyl-cyclohexenyl sulfonamide derivatives, including efforts to synthesize nitro derivatives like (±)-ethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, reveals the potential of fluoro-nitroaniline derivatives in developing anti-inflammatory agents. A QSAR analysis of these derivatives provided insights into designing novel small-molecule inhibitors for NO and cytokine production (Lloret et al., 2009).
Biomedical Imaging
The use of cyanine and nitrobenzoyl derivatives for selective detection in biomedical imaging illustrates the adaptability of fluoro-nitroaniline compounds in developing near-infrared (NIR) fluorescent probes. Such probes are crucial for indicating mitochondrial oxidative stress in vivo, demonstrating the compounds' relevance in biomedical research (Yin et al., 2015).
Drug Delivery and Optical Imaging
Studies on harnessing cyanine reactivity for drug delivery and optical imaging have shown that modifications of cyanine fluorophores, including those potentially related to N-cyclohexyl-5-fluoro-2-nitroaniline, can significantly improve their photostability and utility in biological applications. This research has implications for developing more effective imaging and therapeutic agents (Gorka et al., 2018).
Propiedades
IUPAC Name |
N-cyclohexyl-5-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGJCYNHHOIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


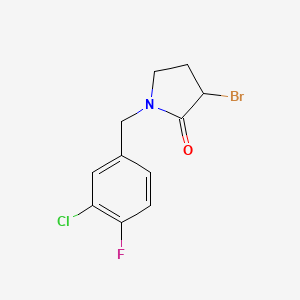


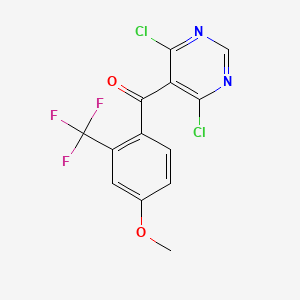
![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)
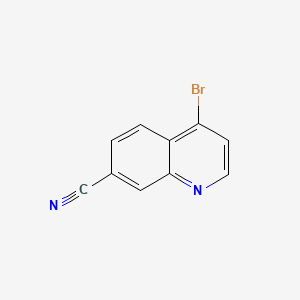
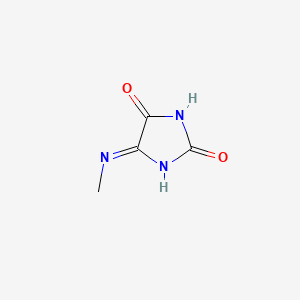

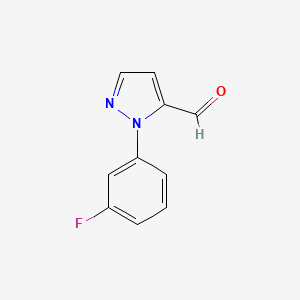

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)